METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE
Description
Properties
IUPAC Name |
methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-10-7-4-3-6(11(5)7)8(12)13-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSLIEXNBPMOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure:
-
Reactants : Methyl 2-azido-3-arylacrylate derivatives and 3-methyl-1H-1,2,4-triazole.
-
Catalyst : Copper(I) iodide (5 mol%).
-
Solvent : Dimethylformamide (DMF) at 85°C under argon.
-
Time : 16–24 hours.
The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole ring, followed by intramolecular cyclization to annulate the pyrrolidine moiety. The carboxylate group is introduced via esterification using methyl chloroformate in situ.
Yield and Optimization
Multi-Step Synthesis via Sequential Functionalization
Alternative routes employ stepwise construction of the triazole and pyrrolidine rings.
N-Alkylation and Cyclocondensation
A three-step protocol from SciElo involves:
-
N-Alkylation : Propargyl bromide reacts with a pyrrole precursor (e.g., methyl 2-azido-3-arylacrylate) in DMF with K2CO3.
-
CuAAC : Reaction with benzyl azide forms the triazole ring.
-
Cyclocondensation : Hydrazine hydrochloride induces [4+2] cyclization to form the fused pyrrolo-triazole system.
Critical Parameters
Post-Functionalization of the Triazole Core
Post-synthetic modifications include:
-
Methylation : Using methyl iodide and K2CO3 in acetone to introduce the 3-methyl group.
-
Esterification : Treatment with methyl chloroformate in dichloromethane.
Comparative Analysis of Synthetic Routes
The table below contrasts key methods:
Purification and Characterization
Work-Up Procedures
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrrolo[2,1-c][1,2,4]triazole derivative, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism by which Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The methyl ester in the target compound contrasts with ethyl esters in analogues (e.g., ), which may alter solubility and metabolic stability. Trifluoromethyl groups () improve lipophilicity and bioavailability, a trait critical for drug penetration.
Core Heterocycle Variations :
- Triazavirin and remdesivir share fused triazine systems but differ in annulated rings (triazole vs. pyrrole), impacting conformational stability and target binding.
- The pyrrolo[2,1-c]triazole core in the target compound may exhibit distinct π-π stacking and hydrogen-bonding patterns compared to triazolo[5,1-c]triazines.
Synthetic Routes: Synthesis of similar compounds often employs 1,4-dioxane and triethylamine with reagents like malononitrile or ethyl cyanoacetate (). Substitutions at positions 3 and 5 (e.g., methyl, isopropyl) require tailored precursors.
Biological Activity
Methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- CAS Number : 1190392-04-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antitumor Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, preliminary studies indicate an IC50 value of approximately 6.2 μM against colon carcinoma cells (HCT-116) and lower values against breast cancer cell lines (T47D) .
- Anticonvulsant Properties : Research indicates that derivatives of pyrrolo-triazoles can modulate neurotransmitter systems involved in seizure activities .
Biological Activity Data
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HCT-116 (Colon Carcinoma) | 6.2 | |
| Antitumor | T47D (Breast Cancer) | 27.3 | |
| Anticonvulsant | Various | Not specified |
Case Study 1: Antitumor Efficacy
In a study conducted on various triazole derivatives including this compound, it was found that the compound exhibited significant activity against multiple cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the carboxylate position enhanced the cytotoxicity against specific cancer types.
Case Study 2: Neuropharmacological Effects
Another study explored the anticonvulsant potential of triazole derivatives. This compound was evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). The results suggested a protective effect comparable to standard anticonvulsants.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate and its derivatives?
- Methodological Answer : The synthesis typically involves a multi-step protocol starting with 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol as a precursor. Cyclization with dichlorophenyl derivatives in aqueous-alcoholic media under reflux forms the triazolothiadiazine core. Subsequent carboxylation and esterification yield the target compound. Optimization of solvent ratios (e.g., water:ethanol at 1:3) and reaction time (12–16 hours) is critical to achieving yields >70% .
Q. How is structural confirmation of the synthesized compound performed?
- Methodological Answer : Structural integrity is confirmed using:
- 1H NMR : Analysis of aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm) to verify substituent positions .
- HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 365) are validated using reverse-phase C18 columns and ESI ionization .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (±0.3% tolerance) .
Q. What standard methods evaluate solubility and lipophilicity for drug-likeness assessment?
- Methodological Answer : The SwissADME platform is used to calculate:
- LogP : Predicted via XLogP3 algorithm (e.g., LogP = 2.8 for the methyl ester derivative).
- Solubility : Classified using the ESOL model (e.g., "moderately soluble" in PBS at pH 7.4).
- These parameters are compared against reference drugs (e.g., celecoxib) to prioritize compounds with favorable pharmacokinetics .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency .
- Catalysis : Adding catalytic Pd/C (5% w/w) to reduce side-product formation during esterification.
- DoE (Design of Experiments) : Factorial designs (e.g., 2^3 matrix) to statistically analyze temperature, pH, and reagent stoichiometry effects .
Q. What computational strategies predict pharmacokinetic behavior and target interactions?
- Methodological Answer :
- ADME Modeling : Tools like pkCSM predict bioavailability (%F = 65–72%) and blood-brain barrier penetration (BBB+ = 0.12).
- Molecular Docking : AutoDock Vina is used to simulate binding to COX-2 (PDB ID: 3LN1), with scoring functions (ΔG = −8.2 kcal/mol) identifying potential anti-inflammatory activity .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) are addressed by:
- Variable-Temperature NMR : To detect dynamic rotational isomerism.
- 2D-COSY/HSQC : Mapping proton-proton and proton-carbon correlations to confirm spatial arrangements.
- X-ray Crystallography : Definitive confirmation via crystal structure analysis (e.g., CCDC deposition numbers) .
Q. What experimental designs validate biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : IC50 values are determined using triplicate assays (e.g., COX-2 inhibition at 10–100 µM).
- Counter-Screens : Testing against related enzymes (e.g., COX-1) to assess selectivity.
- Positive/Negative Controls : Celecoxib (COX-2 inhibitor) and DMSO (vehicle) are included to validate assay conditions .
Data Contradiction Analysis
Q. How to interpret discrepancies between computational ADME predictions and experimental pharmacokinetic data?
- Methodological Answer : Discrepancies (e.g., predicted high solubility vs. low experimental solubility) are investigated via:
- pH-Solubility Profiling : Testing solubility at pH 1.2 (stomach) vs. 7.4 (intestine).
- Permeability Assays : Caco-2 cell monolayers quantify intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor permeability).
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
